3-(3-Methoxybenzyl)pyrrolidine Hydrochloride 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13628840
InChI: InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H
SMILES: COC1=CC=CC(=C1)CC2CCNC2.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

3-(3-Methoxybenzyl)pyrrolidine Hydrochloride

CAS No.:

Cat. No.: VC13628840

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxybenzyl)pyrrolidine Hydrochloride -

Specification

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name 3-[(3-methoxyphenyl)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H
Standard InChI Key UMEVISMABJTPFN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC2CCNC2.Cl
Canonical SMILES COC1=CC=CC(=C1)CC2CCNC2.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 3-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride, with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . Its structure consists of:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

  • A 3-methoxybenzyl group attached to the pyrrolidine’s third carbon.

  • A hydrochloride salt improving solubility and stability for laboratory use .

The stereochemistry of the pyrrolidine ring and methoxy substitution pattern influence its interactions with biological targets, as seen in analogous pyrrolidine derivatives .

Synthesis and Preparation

Synthetic Routes

Two primary methods are documented:

  • Nucleophilic Substitution: Reacting pyrrolidine with 3-methoxybenzyl chloride under basic conditions yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

  • Catalytic Cyclization: A FeCl₃·6H₂O-catalyzed reaction between anilines and α,ω-diols in carbon tetrachloride has been reported for analogous N-aryl pyrrolidines, though specifics for this compound require further validation .

Key Reaction:

Pyrrolidine+3-Methoxybenzyl ChlorideBase3-(3-Methoxybenzyl)pyrrolidineHClHydrochloride Salt\text{Pyrrolidine} + \text{3-Methoxybenzyl Chloride} \xrightarrow{\text{Base}} \text{3-(3-Methoxybenzyl)pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight227.73 g/mol
logP2.978 (indicating moderate lipophilicity)
SolubilitySoluble in polar solvents (e.g., DMSO, water)
Storage ConditionsRoom temperature, moisture-sensitive
Melting/Boiling PointsNot explicitly reported-

The canonical SMILES string is COC1=CC=CC(=C1)CC2CCNC2.Cl, and the InChIKey is UMEVISMABJTPFN-UHFFFAOYSA-N .

Analytical Characterization

Techniques for identification and purity assessment include:

  • HPLC/MS: For quantifying purity and detecting impurities .

  • NMR Spectroscopy: Confirming structural integrity (¹H and ¹³C) .

  • X-ray Crystallography: Resolving stereochemical details, though no published data exists yet .

Comparison with Analogous Compounds

CompoundKey DifferencesBiological Impact
3-(4-Methoxybenzyl)pyrrolidineMethoxy group at para positionAltered receptor binding
N-(3-Methoxyphenyl)pyrrolidineAromatic substitution on nitrogenReduced solubility
Pyrrolidine-2,5-dione derivativesKetone groups increase polarityEnhanced metabolic stability

Future Directions

  • Pharmacological Profiling: Screen for activity against neurological, oncological, and infectious targets .

  • Formulation Studies: Optimize solubility and bioavailability using salt forms or prodrug strategies .

  • Toxicological Assessments: Establish LD₅₀ and long-term toxicity in model organisms .

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